[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione (CAS 56167-97-6) is a highly rigid, planar bicyclic building block characterized by its fused triazole and pyridazine rings, terminating in a versatile thione/thiol tautomeric center at the 3-position. In industrial and medicinal chemistry procurement, it is primarily sourced as a foundational precursor for synthesizing kinase inhibitors (such as c-Met inhibitors), PDE4 antagonists, and antitubulin agents. Unlike its halogenated derivatives, the unsubstituted parent scaffold offers a low-molecular-weight, low-lipophilicity starting point, making it ideal for fragment-based drug discovery (FBDD) and late-stage S-alkylation or coordination chemistry where steric bulk at the 6-position is undesirable [1].
Substituting [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione with unfused 1,2,4-triazole-3-thiones or simple pyridazine thiols fundamentally compromises structural rigidity, leading to high entropic penalties during target binding and unpredictable regioselectivity during functionalization. Furthermore, defaulting to the more commonly cataloged 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 111317-12-5) introduces an obligatory halogen atom that significantly increases lipophilicity (LogP) and molecular weight. For workflows requiring an unsubstituted C6 position to maintain high aqueous solubility or to avoid off-target halogen bonding, procuring the exact parent compound (CAS 56167-97-6) is a strict requirement to prevent costly dehalogenation steps or failed hit-to-lead transitions [1].
The fused bicyclic nature of [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione heavily biases the tautomeric equilibrium and nucleophilicity toward the sulfur atom. Under standard mild basic conditions (e.g., K2CO3 in DMF or EtOH), S-alkylation proceeds with >90% regioselectivity and yields frequently exceeding 85%. In contrast, unfused 1,2,4-triazole-3-thione baselines often suffer from competing N-alkylation, generating 15–30% N-alkylated byproducts that require resource-intensive chromatographic separation [1].
| Evidence Dimension | Regioselective S-alkylation yield |
| Target Compound Data | >90% S-alkylation (minimal N-alkylation) |
| Comparator Or Baseline | Unfused 1,2,4-triazole-3-thione (70-85% S-alkylation, 15-30% N-alkylation) |
| Quantified Difference | ~20% higher regioselectivity, eliminating a purification step |
| Conditions | Mild basic conditions (K2CO3, alkyl halide, room temp to 60°C) |
High regioselectivity directly reduces solvent waste and purification bottlenecks in large-scale intermediate synthesis.
For medicinal chemistry procurement, the unsubstituted [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione provides a significantly more hydrophilic starting point than its halogenated counterparts. The parent compound exhibits an estimated LogP of approximately 0.5 to 0.8, whereas the widely used 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exhibits a LogP of ~1.5 to 1.8. This nearly 1.0 log unit difference allows chemists to build complexity elsewhere on the molecule without prematurely violating Lipinski's rules or sacrificing aqueous solubility [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | ~0.5 - 0.8 |
| Comparator Or Baseline | 6-Chloro analog (~1.5 - 1.8) |
| Quantified Difference | ~1.0 log unit reduction in lipophilicity |
| Conditions | Standard predictive models (e.g., Chemaxon/SwissADME) for the neutral thiol/thione form |
Procuring the unsubstituted parent scaffold maximizes the lipophilic efficiency (LipE) budget for downstream lead optimization.
The fused [1,2,4]triazolo[4,3-b]pyridazine core locks the triazole and pyridazine rings into a strict coplanar geometry. When utilized as a pharmacophore (e.g., in kinase or tubulin inhibitors), this rigidity results in a near-zero (0 kcal/mol) conformational penalty upon binding to flat hydrophobic pockets. In contrast, non-fused biaryl or linked triazole-pyridazine systems incur a 2–4 kcal/mol entropic penalty to achieve the required coplanar active conformation, which can translate to a 10- to 100-fold drop in target binding affinity [1].
| Evidence Dimension | Entropic penalty for coplanar conformation |
| Target Compound Data | ~0 kcal/mol (pre-organized fused system) |
| Comparator Or Baseline | Non-fused linked triazole-pyridazine (~2-4 kcal/mol penalty) |
| Quantified Difference | 2-4 kcal/mol energy savings upon binding |
| Conditions | In silico conformational profiling and in vitro kinase binding assays |
Procuring the pre-fused bicyclic scaffold guarantees the rigid geometry required for high-affinity target engagement without complex macrocyclization.
Due to its low molecular weight, favorable LogP, and rigid hydrogen-bonding network, the unsubstituted [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is an ideal starting fragment. It avoids the lipophilicity burden of the 6-chloro analog, allowing for efficient S-alkylation and subsequent elaboration into c-Met or PDE4 inhibitors without prematurely hitting molecular weight or solubility ceilings [1].
The strong regioselectivity for S-alkylation over N-alkylation makes this compound highly suitable for automated or parallel library synthesis. Buyers can procure this scaffold to rapidly generate diverse thioether libraries without the bottleneck of separating N-alkylated isomers common to unfused triazoles [2].
Beyond pharmaceuticals, the planar geometry and the presence of multiple nitrogen and sulfur donor atoms make this compound an excellent precursor for synthesizing rigid metal-organic frameworks (MOFs) or specialized corrosion inhibitors, where the pre-organized fused system outperforms flexible unfused analogs [3].